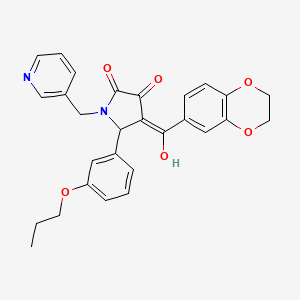![molecular formula C23H28ClNO4S B12132070 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、塩素化フェノキシ基、ジオキシドテトラヒドロチオフェニル基、およびベンジルアセトアミド部分を含むユニークな構造が特徴です。
準備方法
合成経路と反応条件
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドの合成には、中間体の生成を含む複数のステップが含まれます。プロセスは通常、2-メチルフェノールの塩素化から始まり、4-クロロ-2-メチルフェノールが生成されます。 この中間体は次に、クロロ酢酸と反応して、4-クロロ-2-メチルフェノキシ酢酸を形成します .
次のステップでは、フェノキシ酢酸誘導体は、特定の反応条件下で1,1-ジオキシドテトラヒドロチオフェン-3-アミンとカップリングされて、目的のアミド結合を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには、工業用グレードの試薬と最適化された反応条件を使用することで、高収率と純度が確保されます。反応は通常、温度、圧力、反応時間を精密に制御した大型反応器で行い、目的の生成物を得ます。
化学反応の分析
反応の種類
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、この化合物は対応するアミン誘導体に変換できます。
置換: この化合物は、特に塩素化フェノキシ基で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して置換反応を実現できます。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、アミン誘導体、および置換フェノキシ化合物があります。
科学研究への応用
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素の活性部位に結合することで、その酵素の活性を阻害すると考えられています。 この阻害は、炎症の軽減や癌細胞増殖の阻害など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
4-クロロ-2-メチルフェノキシ酢酸: 標的化合物の合成における前駆体。
メコプロップ-P: 構造的特徴が似ていますが、用途が異なる関連化合物.
独自性
2-(4-クロロ-2-メチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-[4-(プロパン-2-イル)ベンジル]アセトアミドは、特定の化学的および生物学的特性を付与する官能基の組み合わせにより、ユニークです。
特性
分子式 |
C23H28ClNO4S |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H28ClNO4S/c1-16(2)19-6-4-18(5-7-19)13-25(21-10-11-30(27,28)15-21)23(26)14-29-22-9-8-20(24)12-17(22)3/h4-9,12,16,21H,10-11,13-15H2,1-3H3 |
InChIキー |
KWDPTVPOPLKFNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)

![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)


![3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12132046.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12132066.png)

